3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-8(6-11)5-7(2)9-10/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNQLJREUIWWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351386-04-3 | |
| Record name | 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions. For instance, the reaction of 3-methyl-1-propylpyrazole with formaldehyde can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Methyl-1-propyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₈H₁₂N₂O
SMILES : CCCN1C(=CC(=N1)C)C=O
InChI : InChI=1S/C8H12N2O/c1-3-4-10-8(6-11)5-7(2)9-10/h5-6H,3-4H2,1-2H3
The compound features a pyrazole ring with an aldehyde functional group at the 5-position. This structural configuration allows it to participate in various chemical reactions and biological activities.
Chemistry
3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | The aldehyde group can be oxidized to form the corresponding carboxylic acid. |
| Reduction | The aldehyde group can be reduced to form the corresponding alcohol. |
| Substitution | Electrophilic substitution can occur at positions adjacent to the nitrogen atoms on the pyrazole ring. |
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | High inhibition |
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
Medicine
The compound is being explored as a lead compound in drug discovery due to its potential therapeutic effects, including:
- Pain Relief : It may prevent formalin-induced tonic pain.
- Cancer Treatment : Emerging research suggests anticancer properties, with derivatives showing cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structural properties allow for functionalization that is valuable in developing new materials and catalysts.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- Molecular Docking Simulations : A study indicated favorable binding interactions between this compound and key targets involved in inflammation and cancer progression.
- Structure–Activity Relationship Studies : Investigations demonstrated that modifications to side chains or functional groups enhanced biological activity, suggesting avenues for further research.
- Antimicrobial Efficacy : In a study involving multicomponent reactions, pyrazole derivatives exhibited antibacterial effects comparable to standard antibiotics like ciprofloxacin.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Pyrazole Derivatives
Key Findings:
Substituent Diversity :
- The target compound uniquely combines a propyl chain (position 1) with a methyl group (position 3) and aldehyde (position 5). In contrast, analogs like 1-Methyl-1H-pyrazole-4-carbaldehyde feature a simpler methyl group and aldehyde at positions 1 and 4, respectively .
- Methyl 1H-pyrazole-3-carboxylate and 1-Methyl-1H-pyrazole-3-carboxylic acid replace the aldehyde with a carboxylate or carboxylic acid group at position 3, significantly altering reactivity (e.g., ester hydrolysis vs. aldehyde oxidation) .
Molecular Weight and Solubility Implications: The propyl chain in the target compound increases its molecular weight (152.20 g/mol) compared to smaller analogs (110–126 g/mol), likely enhancing lipophilicity and solubility in non-polar solvents .
Commercial Availability :
- While analogs like 1-Methyl-1H-pyrazole-4-carbaldehyde are commercially available at high purity (>98%), the target compound’s commercial status remains undocumented in the provided sources .
Research Implications and Limitations
Biological Activity
3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with its potential mechanisms of action and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂N₂O
- SMILES : CCCN1C(=CC(=N1)C)C=O
- InChI : InChI=1S/C8H12N2O/c1-3-4-10-8(6-11)5-7(2)9-10/h5-6H,3-4H2,1-2H3
The compound features a pyrazole ring with an aldehyde functional group at the 5-position, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | High inhibition |
In a study involving multicomponent reactions, pyrazole derivatives demonstrated antibacterial effects comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. The mechanism of action is believed to involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines like TNF-alpha. In vitro studies suggest that derivatives of pyrazole can inhibit the release of these cytokines in response to lipopolysaccharide (LPS) stimulation .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| NCI-H460 | 42.30 | Significant cytotoxicity |
| A549 | 26.00 | Induction of apoptosis |
These findings suggest that the compound may be effective in targeting specific cancer pathways, making it a candidate for further drug development .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have emerged:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
- Receptor Interaction : The pyrazole ring may interact with specific receptors or enzymes involved in inflammatory and cancer pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit enzymes involved in cell proliferation and inflammation.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- A study utilizing molecular docking simulations indicated favorable binding interactions between this compound and key targets involved in inflammation and cancer progression .
- Another investigation demonstrated that derivatives exhibited enhanced biological activity when modifications were made to the side chains or functional groups, suggesting a structure–activity relationship that warrants further exploration.
Q & A
What are the key challenges in synthesizing 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde, and how can they be addressed methodologically?
Basic Synthesis
The compound is typically synthesized via the Vilsmeier-Haack reaction, where formylation of the pyrazole core is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-chlorination).
Advanced Optimization
For high-purity yields (>90%), reaction conditions (temperature, stoichiometry of POCl₃/DMF, and reaction time) must be tightly controlled. For example, maintaining temperatures below 40°C and using anhydrous solvents (e.g., dichloromethane) reduces decomposition . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical.
How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Basic Characterization
Standard protocols include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish CH₃, CH₂, and quaternary carbons.
- IR : Confirm the aldehyde C=O stretch (~1680–1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Contradiction Analysis
Discrepancies in carbonyl peak positions may arise from solvent polarity or tautomerism. For example, in DMSO-d₆, hydrogen bonding can downshift the aldehyde peak. Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT calculations for optimized geometry) .
What strategies are effective for derivatizing the aldehyde group while preserving the pyrazole core?
Basic Derivatization
The aldehyde group is reactive toward:
- Nucleophilic addition : Grignard reagents or hydrazines to form alcohols or hydrazones.
- Reduction : NaBH₄ or LiAlH₄ to yield the primary alcohol .
Advanced Regioselectivity
To avoid side reactions at the pyrazole N-atoms, use protecting groups (e.g., Boc for N-H). For example, prior protection of the pyrazole nitrogen with trimethylsilyl chloride enhances aldehyde-specific reactivity .
How can computational methods aid in predicting the reactivity and stability of this compound?
Basic Modeling
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electron density distribution (aldehydic carbon as electrophilic center).
- Tautomeric equilibria between aldehyde and enol forms .
Advanced Applications
Molecular dynamics simulations (e.g., in explicit solvents) assess stability under varying pH/temperature. For instance, simulations reveal aggregation tendencies in aqueous solutions due to hydrophobic propyl groups, guiding solvent selection for biological assays .
What crystallographic techniques are suitable for resolving ambiguities in molecular conformation?
Basic Crystallography
Single-crystal X-ray diffraction (SCXRD) is ideal. Key parameters:
- Space group : Often monoclinic (e.g., P2₁/c).
- Bond lengths : C=O (1.21–1.23 Å), N–N (1.34–1.36 Å) .
Advanced Refinement
Use SHELXL for structure refinement. Disordered propyl groups can be modeled with split positions and isotropic displacement parameters. For non-crystalline samples, pair powder XRD with Rietveld refinement .
How to address discrepancies in biological activity data across studies?
Basic Validation
Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
Advanced Meta-Analysis
Employ statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. For example, conflicting IC₅₀ values may arise from variations in cell lines or assay protocols. Cross-reference with structural analogs (e.g., 5-phenoxy derivatives) to isolate substituent-specific effects .
What are the best practices for ensuring compound stability during storage?
Basic Stability
Store under inert atmosphere (argon) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, which accelerates aldehyde oxidation .
Advanced Degradation Analysis
Monitor stability via HPLC-MS over time. Degradation products (e.g., carboxylic acid from oxidation) can be quantified using calibration curves. Lyophilization improves long-term stability for hygroscopic samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
